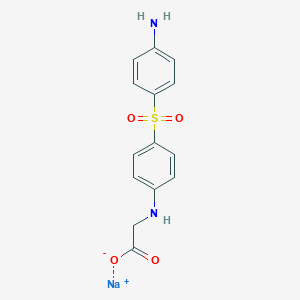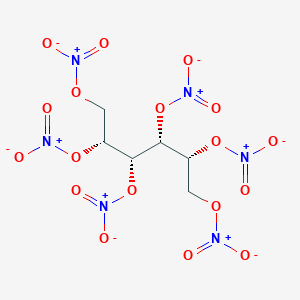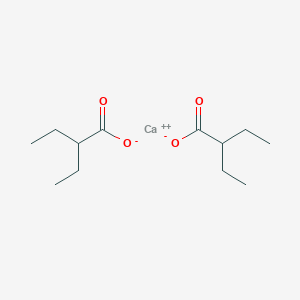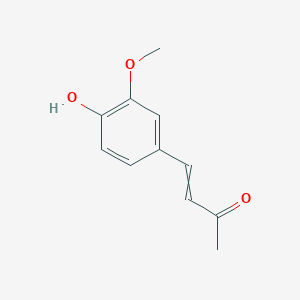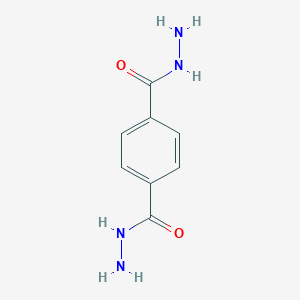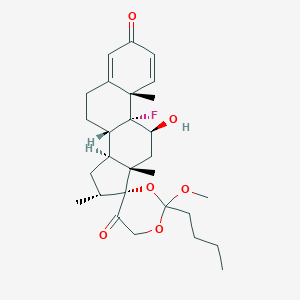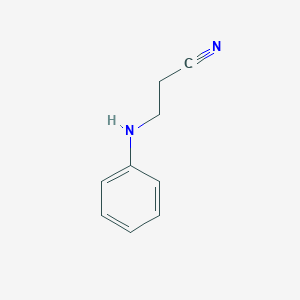
3-Anilinopropionitrile
Übersicht
Beschreibung
3-Anilinopropionitrile is a chemical compound that can be associated with various synthesis methods and chemical reactions. While the provided papers do not directly discuss 3-Anilinopropionitrile, they do provide insights into related compounds and methodologies that could be relevant to its synthesis and properties. For instance, the synthesis of related compounds such as 3-(3-nitrophenylsulfonyl)aniline and β-anilinopropionates suggests potential pathways for the synthesis of 3-Anilinopropionitrile.
Synthesis Analysis
The synthesis of compounds related to 3-Anilinopropionitrile involves various chemical reactions and catalysts. For example, the preparation of 3-hydroxypropionitrile from acrylonitrile using a strongly basic anion exchange resin as a catalyst indicates a method that could potentially be adapted for the synthesis of 3-Anilinopropionitrile by introducing an aniline group into the molecule . Additionally, the Lewis acid-induced synthesis of β-anilinopropionates from N-methyleneanilines and ketene acetals could provide insights into the synthesis of anilinopropionitrile derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Anilinopropionitrile can be characterized using various analytical techniques. The study of 3-(3-nitrophenylsulfonyl)aniline utilized elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction to determine its structure . These techniques could also be applied to analyze the molecular structure of 3-Anilinopropionitrile, providing information on its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 3-Anilinopropionitrile can be complex. The partially reduced polynitro aromatic compound mentioned in one of the papers suggests that nitro groups on aromatic rings can undergo reduction, which could be relevant when considering the chemical behavior of 3-Anilinopropionitrile under similar conditions . The Lewis acid-induced reactions to synthesize β-anilinopropionates also highlight the reactivity of aniline derivatives with other chemical groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Anilinopropionitrile can be inferred from related studies. For instance, the hydration of acrylonitrile to produce 3-hydroxypropionitrile under optimized conditions provides data on reaction parameters such as time, temperature, and catalyst efficiency, which could be relevant to the properties of 3-Anilinopropionitrile . The quantum chemical calculations performed on 3-(3-nitrophenylsulfonyl)aniline offer insights into the electronic properties and vibrational frequencies that could be expected for 3-Anilinopropionitrile .
Wissenschaftliche Forschungsanwendungen
Medical Intermediates : Shen Yin-chu (2005) discusses the use of 3-Hydroxypropionitrile, a related compound, as an important intermediate in organic synthesis for medicines, pesticides, and macromolecules. It is particularly used in synthesizing antitumor medicine cyclophosphamide and cardiovascular disease medicines propranolol and segontin (Shen, 2005).
Corrosion Inhibition : Shukla and Quraishi (2009) studied 4-substituted anilinomethylpropionate compounds, including 3-anilinomethylpropionate, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research suggests these compounds are effective as mixed-type corrosion inhibitors (Shukla & Quraishi, 2009).
Electrolyte Gelation in Solar Cells : Lan et al. (2012) report the use of a gel electrolyte containing aniline and other compounds for quasi-solid-state dye-sensitized solar cells. This highlights its potential application in renewable energy technologies (Lan et al., 2012).
Enzymatic Reactions and Organic Synthesis : Shibata et al. (1986) discuss the reactions of Schiff bases with superoxide ion in acetonitrile, leading to the formation of 3-arylamino-3-arylpropionitriles. This process is important in organic synthesis (Shibata et al., 1986).
Biosynthesis of Biochemicals : Vidra and Németh (2017) review the production of 3-hydroxypropionic acid, a related compound, highlighting its role as a precursor for various key compounds and its production via metabolic engineering and genetically engineered microorganisms (Vidra & Németh, 2017).
Enzyme Catalysis for Chemical Production : Zhang et al. (2017) explored the use of Meyerozyma guilliermondii for the enzymatic synthesis of 3-hydroxypropionic acid, emphasizing its potential in green chemistry applications (Zhang et al., 2017).
Metabolic Poison and Its Biochemistry : Francis et al. (2013) discuss the biochemistry of 3-nitropropionic acid, a nitroaliphatic compound related to 3-anilinopropionitrile, and its role as a metabolic poison in various organisms (Francis et al., 2013).
Pathways for Biochemical Production : Jiang et al. (2009) review biosynthetic pathways for 3-hydroxypropionic acid production, a key platform chemical for organic synthesis, discussing mass and redox balances, and thermodynamic favorability (Jiang et al., 2009).
Safety And Hazards
3-Anilinopropionitrile is moderately toxic by ingestion . When heated to decomposition, it emits toxic vapors of NOx . It’s important to handle this compound with care, as it may be harmful if swallowed, inhaled, or absorbed through the skin . Proper safety precautions should be followed when working with 3-Anilinopropionitrile to ensure the well-being of individuals and the environment .
Eigenschaften
IUPAC Name |
3-anilinopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENJKTQEFUPECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051548 | |
| Record name | 3-Anilinopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilinopropionitrile | |
CAS RN |
1075-76-9 | |
| Record name | 3-(Phenylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Anilinopropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Anilinopropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Anilinopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-anilinopropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ANILINOPROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YM38H4U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

